L-Lysine, mono-1,2-dithiolane-3-pentanoate
Overview
Description
This compound is primarily known for its role as a substrate for lipoamidase, an enzyme involved in various biochemical processes . L-Lysine is crucial for protein synthesis, while thioctic acid is a potent antioxidant that plays a role in energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Lysine thioctate involves the reaction of L-lysine with thioctic acid. One method involves dissolving thioctic acid in a mixed solvent of ethanol and ethyl acetate at a temperature of 55-60°C. A solution of L-lysine in ethanol is then added dropwise, and the mixture is allowed to react for a couple of hours. The product is then crystallized by cooling the solution .
Industrial Production Methods: Industrial production of L-Lysine thioctate typically involves microbial fermentation processes. L-lysine is produced through the fermentation of sugarcane molasses using strains of Corynebacterium glutamicum. The fermentation process is optimized to achieve high yields and purity of L-lysine, which is then reacted with thioctic acid to produce L-Lysine thioctate .
Chemical Reactions Analysis
Types of Reactions: L-Lysine thioctate undergoes various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. For instance, it reacts with ethylacetimidate in a nucleophilic substitution reaction to form amidino derivatives .
Common Reagents and Conditions:
Nucleophilic Substitution: Ethylacetimidate is used as a reagent under mild conditions to form amidino derivatives.
Oxidation-Reduction: Thioctic acid, a component of L-Lysine thioctate, can undergo redox reactions due to its disulfide bond.
Major Products: The major products formed from these reactions include various derivatives of L-Lysine thioctate, such as amidino derivatives and reduced forms of thioctic acid .
Scientific Research Applications
L-Lysine thioctate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to investigate the activity of lipoamidase.
Biology: L-Lysine thioctate is studied for its role in cellular metabolism and its antioxidant properties.
Industry: L-Lysine thioctate is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Lysine thioctate involves its interaction with lipoamidase, which catalyzes the hydrolysis of the compound. Thioctic acid, a component of L-Lysine thioctate, acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound also influences various metabolic pathways, including those involved in energy production and protein synthesis .
Comparison with Similar Compounds
- DL-Lysine dihydrochloride
- Lysine monohydrate
- Lysine Orotate
- L-Lysine (S)-maleate
- D-Lysine monohydrochloride
- L-Lysine, sulfite (2:1)
Comparison: L-Lysine thioctate is unique due to its combination of L-lysine and thioctic acid, which imparts both amino acid and antioxidant properties. Unlike other lysine derivatives, L-Lysine thioctate can act as a substrate for lipoamidase, making it valuable in enzymatic studies. Additionally, the antioxidant properties of thioctic acid make L-Lysine thioctate beneficial in medical applications, particularly in conditions involving oxidative stress .
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHWQPTUXDMALZ-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943159 | |
Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20902-53-8 | |
Record name | L-Lysine, 1,2-dithiolane-3-pentanoate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20902-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lipoyllysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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